2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrrole ring, and a hydroxyphenyl group attached to the pyrrole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde and an appropriate dienophile.
Formation of the Pyrrole Ring: The pyrrole ring is then introduced through a condensation reaction with an amine derivative.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached to the pyrrole ring through a substitution reaction, often using a halogenated phenol as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromeno and pyrrole rings can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the chromeno and pyrrole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Unique due to its specific combination of functional groups and ring structures.
Chromeno-pyrrole derivatives: Similar compounds with variations in the substituents on the chromeno and pyrrole rings.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups attached to different core structures.
Uniqueness
This compound is unique due to its specific combination of a chromeno ring, a pyrrole ring, and a hydroxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H15NO4 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-ethyl-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C19H15NO4/c1-2-20-16(11-6-5-7-12(21)10-11)15-17(22)13-8-3-4-9-14(13)24-18(15)19(20)23/h3-10,16,21H,2H2,1H3 |
InChI Key |
XUIBFITZDLVVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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